2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an oxazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a base such as potassium carbonate.
Formation of the oxazole ring: The oxazole ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under dehydrating conditions.
Introduction of the methylphenylamino group: This step involves the reaction of the oxazole derivative with 4-methylbenzylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound may be used as a probe or tool in biological studies to investigate specific pathways or targets.
Mechanism of Action
The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile
- 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile
Uniqueness
The uniqueness of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. These properties can make it more effective or selective in certain applications compared to similar compounds.
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-2-4-16(5-3-15)13-26-22-20(12-25)27-23(30-22)21-11-10-19(29-21)14-28-18-8-6-17(24)7-9-18/h2-11,26H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYXFZNEMSJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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